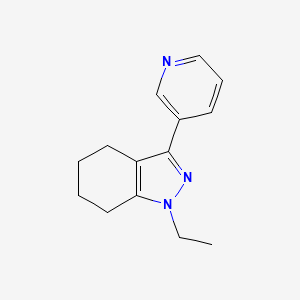

![molecular formula C7H8N6 B1479955 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098140-93-1](/img/structure/B1479955.png)

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole, also known as AEIP, is a chemical compound that has recently been researched for its potential applications in scientific research. AEIP is a heterocyclic compound, composed of an azide group, an imidazole ring and a pyrazole ring. It is a stable molecule that is able to form covalent bonds with other molecules, making it an ideal compound for use in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole serves as a valuable scaffold in the synthesis of various heterocyclic compounds due to its reactivity and potential for functionalization. One notable application is its role in the intermolecular aza-Wittig reaction , facilitating the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives. This reaction showcases the versatility of the scaffold in generating compounds with potential biological activity (Barsy & El-Rady, 2006). Furthermore, selective functionalization methods have been developed, including Br/Mg-exchange and regioselective magnesiations and zincations, which are utilized in synthesizing isosteres of indolyl drugs and push–pull dyes, highlighting its adaptability and utility in medicinal chemistry (Schwärzer et al., 2021).

Structural and Biological Applications

The structural elucidation of 1H-imidazo[1,2-b]pyrazole derivatives, like ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, demonstrates the compound's potential in biological applications. The planar nature of the 1H-imidazo[1,2-b]pyrazole and its ability to engage in π–π interactions and hydrogen bonding suggest its utility in designing compounds with specific molecular interactions (Shao, Zhao, & Wang, 2009). Additionally, hybrid compounds combining pyrazole, imidazole, and triazole motifs have been synthesized and evaluated for antimicrobial activity, with some showing significant efficacy. This underscores the compound's role in developing new antimicrobial agents (Punia et al., 2021).

Synthetic Methodologies and Drug Development

Recent advances in the development of imidazo[1,2-a]pyrazines, closely related to imidazo[1,2-b]pyrazoles, outline the importance of these scaffolds in drug development. The review of synthetic methodologies and biological applications indicates the broad utility of the imidazo[1,2-b]pyrazole core in pharmaceutical research, offering insights into future development directions (Goel, Luxami, & Paul, 2015).

Wirkmechanismus

Target of Action

The primary target of 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, converting carbohydrates into glucose . Inhibiting α-glucosidase can help control blood sugar levels, making it a key target for managing type 2 diabetes .

Mode of Action

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole interacts with α-glucosidase, inhibiting its activity . This inhibition occurs in a competitive mode, similar to the standard drug acarbose . The compound’s interaction with α-glucosidase results in a decrease in the enzyme’s activity, thereby reducing the conversion of carbohydrates into glucose .

Biochemical Pathways

The inhibition of α-glucosidase by 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, the compound reduces the breakdown of carbohydrates into glucose, leading to lower blood sugar levels . This can help manage conditions like type 2 diabetes .

Result of Action

The molecular and cellular effects of 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole’s action primarily involve the inhibition of α-glucosidase . This results in a decrease in the conversion of carbohydrates into glucose, which can help control

Eigenschaften

IUPAC Name |

1-(2-azidoethyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-11-9-3-4-12-5-6-13-7(12)1-2-10-13/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDQZEWTKUIMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)N1CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479875.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)

![3-(Pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479883.png)

![3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479885.png)

![6-methyl-1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479886.png)

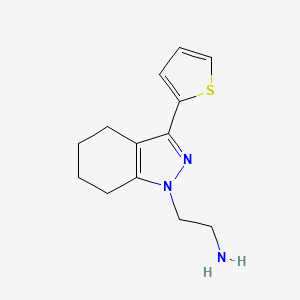

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479887.png)

![1-Methyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479890.png)

![3-(Pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479891.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479893.png)